(2-Cyclopropyloxolan-2-yl)methanol

Description

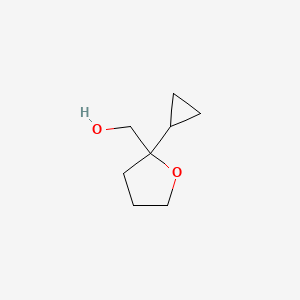

Its structure comprises a tetrahydrofuran (oxolane) ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl (-CH₂OH) group. The InChIKey identifier is LFGLDZBKTPBAPO-UHFFFAOYSA-N, which facilitates precise structural referencing .

Properties

IUPAC Name |

(2-cyclopropyloxolan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-8(7-2-3-7)4-1-5-10-8/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGLDZBKTPBAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CO)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyloxolan-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylcarbinol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyloxolan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Ethers or esters.

Scientific Research Applications

(2-Cyclopropyloxolan-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of (2-Cyclopropyloxolan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to three ethanolamine derivatives (Table 1) and a methanamine analogue, which share functional group similarities (hydroxyl or amine groups) but differ in backbone structure and substituents.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Backbone Complexity: The cyclopropyl-oxolane core in this compound introduces steric hindrance and rigidity absent in linear ethanolamine derivatives . Ethanolamine analogues (e.g., 2-(Dipropylamino)ethanol) feature simpler aliphatic backbones, favoring higher volatility and lower boiling points compared to the cyclic structure .

Functional Group Reactivity: The hydroxymethyl group in this compound is less nucleophilic than the amine group in its methanamine analogue (C₈H₁₅NO), which could limit its utility in reactions requiring nucleophilic attack . Ethanolamine derivatives with secondary/tertiary amines (e.g., 2-(Methylpropylamino)ethanol) exhibit stronger hydrogen-bonding capabilities, enhancing solubility in polar solvents .

No such data exists for this compound, though its structural complexity may pose synthetic challenges.

Noncovalent Interaction Profiles

Analysis of noncovalent interactions (e.g., van der Waals forces, hydrogen bonding) using electron density-based methods reveals:

- The cyclopropyl group in this compound creates localized electron-deficient regions, favoring π-π or CH-π interactions with aromatic systems.

- Ethanolamine derivatives exhibit stronger hydrogen-bond donor/acceptor profiles due to their -NH and -OH groups, making them more suitable for applications in catalysis or drug delivery .

Biological Activity

(2-Cyclopropyloxolan-2-yl)methanol, an organic compound with the molecular formula C8H14O2, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H14O2

- Molecular Weight : 142.2 g/mol

- Structural Features : The compound contains a cyclopropyl group and an oxolane ring attached to a methanol group, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve:

- Nucleophilic Interactions : The compound may act as a nucleophile in biochemical reactions, forming new chemical bonds with biomolecules.

- Enzyme Interactions : Preliminary studies suggest that it could interact with specific enzymes, influencing metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, warranting further investigation into its potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, showing significant inhibition of bacterial growth.

-

Cytotoxicity Against Cancer Cells :

- In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated IC50 values of 30 µM after 48 hours of exposure, indicating potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Cyclopropyloxolan-2-yl)ethanol | Similar structure with ethanol | Moderate antibacterial activity |

| (2-Cyclopropyloxolan-2-yl)acetaldehyde | Similar structure with acetaldehyde | Low cytotoxicity |

| (2-Cyclopropyloxolan-2-yl)acetic acid | Similar structure with acetic acid | Anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.